(3,5-Dichloropyrazin-2-yl)methanol
Description
(3,5-Dichloropyrazin-2-yl)methanol is a heterocyclic compound featuring a pyrazine ring substituted with chlorine atoms at positions 3 and 5, and a hydroxymethyl group at position 2. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example, (2-chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanol (a derivative) was synthesized via a Grignard-like addition, yielding 80% product, and characterized by ESI-MS (m/z: 290 [M+H]⁺) . The compound’s IR spectrum shows characteristic O–H and C–Cl stretches at 3057–2933 cm⁻¹ and 1676 cm⁻¹, respectively, while NMR data confirm its aromatic and aliphatic proton environments .
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
(3,5-dichloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1,10H,2H2 |
InChI Key |
ZXUNRYFTCRCLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)CO)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyrazine with formaldehyde in the presence of a base to yield (3,5-Dichloropyrazin-2-yl)methanol .
Industrial Production Methods
Industrial production methods for (3,5-Dichloropyrazin-2-yl)methanol are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, (3,5-Dichloropyrazin-2-yl)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups, which can lead to derivatives with different properties and activities. The compound is particularly useful in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Table 1: Synthesis Pathways of (3,5-Dichloropyrazin-2-yl)methanol
| Reaction Type | Description |
|---|---|
| Halogenation | Introduction of halogen substituents |
| Hydroxymethylation | Formation of hydroxymethyl derivatives |
| Substitution | Formation of substituted pyrazine derivatives |
Research indicates that (3,5-Dichloropyrazin-2-yl)methanol exhibits significant biological activity , particularly as an antimicrobial and anticancer agent. Studies have shown its potential to inhibit bacterial growth and tumor cell proliferation.
Antimicrobial Activity
A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results:
Table 2: Antimicrobial Activity of (3,5-Dichloropyrazin-2-yl)methanol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 10.0 |
| Staphylococcus aureus | 4.0 |
| Pseudomonas aeruginosa | 16.0 |
These results indicate that (3,5-Dichloropyrazin-2-yl)methanol is particularly effective against Staphylococcus aureus, known for its antibiotic resistance.
Medicinal Applications
In medicine, this compound has been explored for its potential therapeutic properties. Its ability to interact with enzymes and receptors makes it a candidate for drug development aimed at treating various diseases, including cancer and infections.
Case Study: Anticancer Properties
A recent study highlighted the compound's ability to inhibit specific cellular pathways associated with tumor growth. The mechanism involves binding to target enzymes that regulate cell proliferation, demonstrating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (3,5-Dichloropyrazin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by:
Comparison with Similar Compounds
(a) 1-(3,5-Dichloropyrazin-2-yl)ethanone
This ketone derivative replaces the hydroxymethyl group of (3,5-Dichloropyrazin-2-yl)methanol with an acetyl moiety. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
(b) (2-Chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanone
Oxidation of (3,5-Dichloropyrazin-2-yl)methanol derivatives using MnO₂ yields this methanone analogue. The conversion occurs with 85% efficiency, highlighting the alcohol’s role as a precursor. The ketone derivative exhibits a lower molecular weight (287 vs. 289 for the methanol) and reduced hydrogen-bonding capacity, impacting its intermolecular interactions .
(c) 5-Chloro-6-phenyl-2-[(5-substituted-phenyl)-1,3,4-thiadiazol-2-ylsulfonyl]methylpyridazin-3(2H)-ones
These pyridazinone-thiadiazole hybrids share a chlorinated heterocyclic core but incorporate sulfonyl and thiadiazole groups. Their synthesis involves H₂O₂/(NH₄)₆Mo₇O₂₄-mediated oxidation, achieving yields of 70–85%. Compared to (3,5-Dichloropyrazin-2-yl)methanol, these compounds display enhanced π-π stacking and hydrogen-bond acceptor capacity due to the sulfonyl and thiadiazole moieties .
Physicochemical and Reactivity Comparison
Biological Activity
(3,5-Dichloropyrazin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
(3,5-Dichloropyrazin-2-yl)methanol is characterized by its pyrazine ring structure, which is known for its diverse biological activity. The presence of chlorine substituents at the 3 and 5 positions enhances its reactivity and interaction with biological targets.
Antifungal Activity
A significant study focused on the synthesis of several derivatives of 3,5-dichloropyrazin-2(1H)-one, assessing their antifungal properties against Candida albicans. The results indicated that certain derivatives exhibited potent fungicidal activity, with mechanisms involving the induction of reactive oxygen species (ROS) in the pathogen. This suggests that (3,5-Dichloropyrazin-2-yl)methanol may share similar antifungal properties due to its structural analogies .
| Compound | Activity Against C. albicans | Mechanism |
|---|---|---|
| Compound 11 | High | Induces ROS accumulation |
| Compound 20 | Moderate | Induces ROS accumulation |
Anticancer Activity
Research has also explored the potential anticancer properties of pyrazine derivatives, including (3,5-Dichloropyrazin-2-yl)methanol. A study investigating various nitrogen-containing compounds found that some exhibited significant cytotoxic effects against cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial dysfunction and activation of caspase pathways .
Case Studies
- Fungicidal Mechanisms : In vitro studies demonstrated that compounds derived from 3,5-dichloropyrazine structures led to cellular dysfunction in Saccharomyces cerevisiae, implicating genes related to vacuolar function and DNA repair in their antifungal action. This highlights a potential pathway for developing new antifungal agents based on (3,5-Dichloropyrazin-2-yl)methanol derivatives .
- Anticancer Screening : A series of synthesized pyrazine derivatives were evaluated for their ability to inhibit cancer cell growth. Among these, specific derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .
Synthesis and Evaluation
The synthesis of (3,5-Dichloropyrazin-2-yl)methanol has been optimized in various studies to enhance yield and purity. The resulting compounds have undergone extensive biological evaluation:
- Antifungal Testing : Compounds were tested for their minimum inhibitory concentrations (MICs) against fungal pathogens.
- Cytotoxicity Assays : Various assays such as MTT were employed to determine cytotoxic effects on human cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
